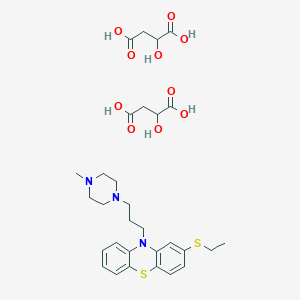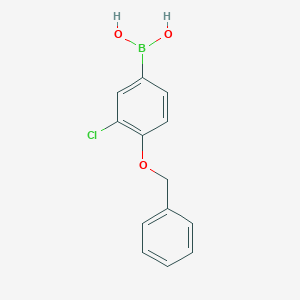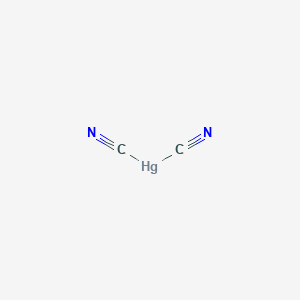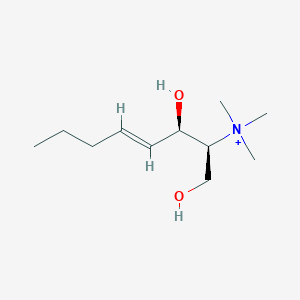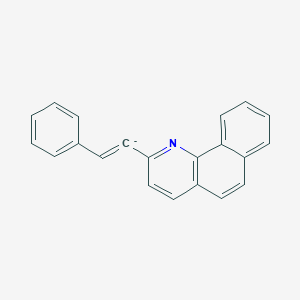
Proxyl-oxazolopyridocarbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Proxyl-oxazolopyridocarbazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring fused with an oxazole ring and a carbazole moiety. This compound has shown promising results in scientific research, especially in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of proxyl-oxazolopyridocarbazole is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in cells. It has been shown to inhibit the activity of certain enzymes and to modulate the expression of certain genes.
Effets Biochimiques Et Physiologiques
Proxyl-oxazolopyridocarbazole has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, to inhibit the replication of viruses, and to have antibacterial and antifungal properties. It has also been found to modulate the activity of certain neurotransmitters and to have potential as a treatment for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using proxyl-oxazolopyridocarbazole in lab experiments is its wide range of biological activities. It has been shown to have potential as a therapeutic agent in various diseases, making it a valuable tool for drug discovery. However, one of the limitations of using this compound is its complex synthesis process, which requires specialized expertise in organic chemistry.
Orientations Futures
There are several future directions for research on proxyl-oxazolopyridocarbazole. One potential area of study is its use as a modulator of the immune system. It has been shown to have potential as an immunomodulatory agent, making it a potential treatment for autoimmune diseases. Another area of research is its potential as a neuroprotective agent. It has been found to modulate the activity of certain neurotransmitters, making it a potential treatment for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of proxyl-oxazolopyridocarbazole involves a multi-step process that requires expertise in organic chemistry. One of the most commonly used methods for its synthesis is the Pictet-Spengler reaction. In this reaction, an aldehyde or ketone is reacted with an amine to form an imine intermediate, which then undergoes cyclization to form the desired product.
Applications De Recherche Scientifique
Proxyl-oxazolopyridocarbazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. It has also been shown to have potential as a neuroprotective agent and a modulator of the immune system.
Propriétés
Numéro CAS |
127983-95-3 |
|---|---|
Nom du produit |
Proxyl-oxazolopyridocarbazole |
Formule moléculaire |
C21H14N- |
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
2-(2-phenylethenyl)benzo[h]quinoline |
InChI |
InChI=1S/C21H14N/c1-2-6-16(7-3-1)10-14-19-15-13-18-12-11-17-8-4-5-9-20(17)21(18)22-19/h1-13,15H/q-1 |
Clé InChI |
MXQUSPRSLDRPMD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=[C-]C2=NC3=C(C=CC4=CC=CC=C43)C=C2 |
SMILES canonique |
C1=CC=C(C=C1)C=[C-]C2=NC3=C(C=CC4=CC=CC=C43)C=C2 |
Autres numéros CAS |
127983-95-3 |
Synonymes |
2,2,5,5-tetramethylpyrrolidine-N-oxide-oxazolopyridocarbazole P-OPC proxyl-OPC proxyl-oxazolopyridocarbazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



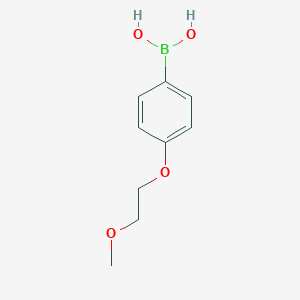

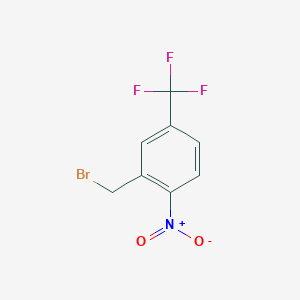
![(4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid](/img/structure/B151611.png)
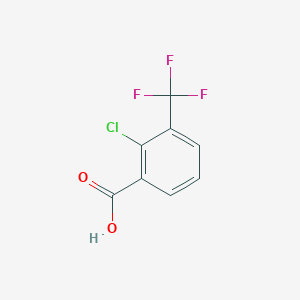
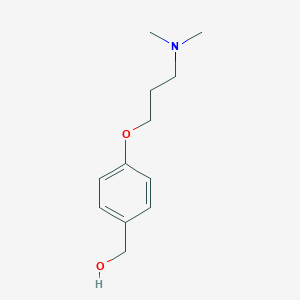
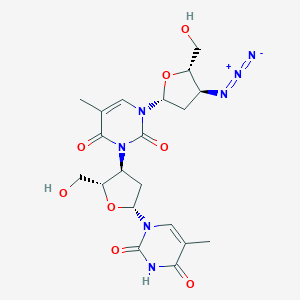
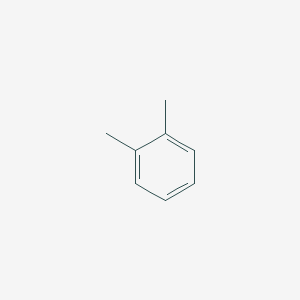
![Benzo[1,2-b:4,5-b']dithiophene](/img/structure/B151619.png)
